

Application Notes and Protocols: CPL304110

Dosage for In Vivo Mouse Studies

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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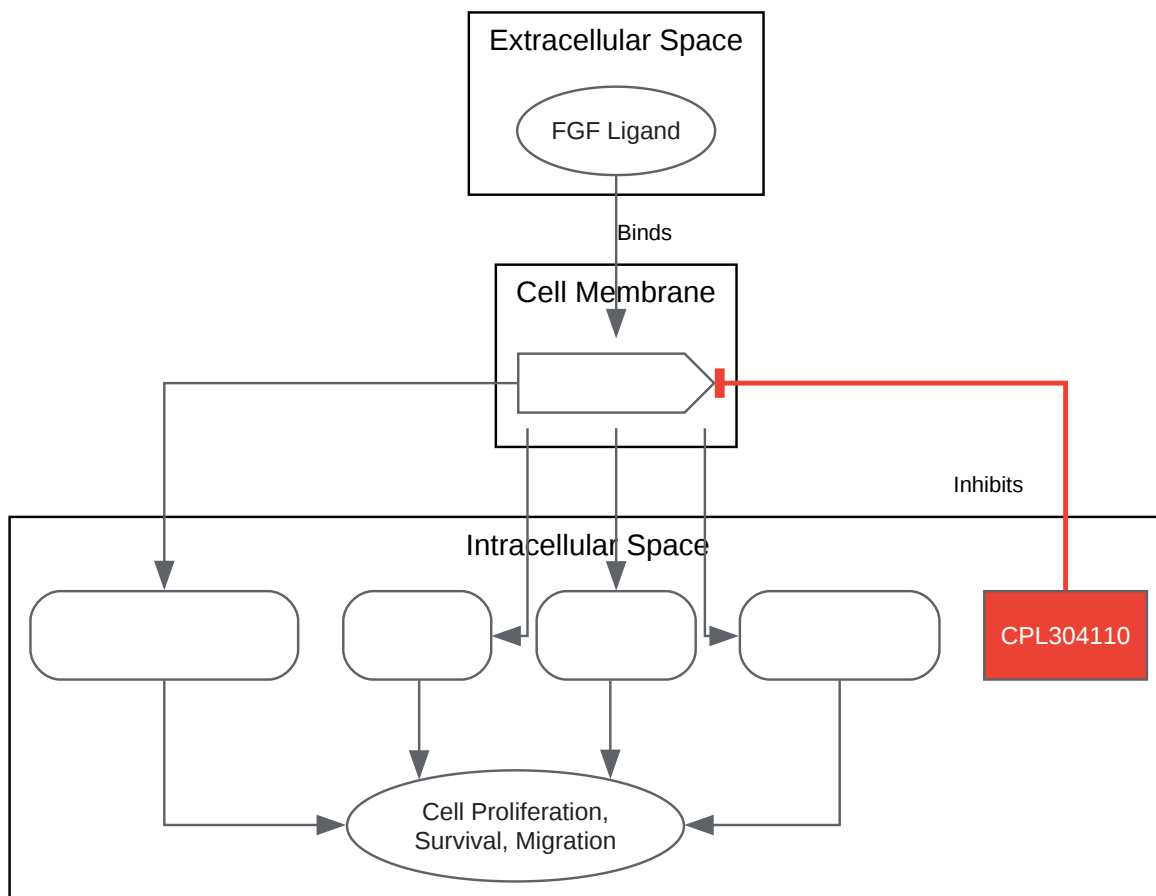
For Researchers, Scientists, and Drug Development Professionals

Introduction

CPL304110 is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.^{[1][2][3][4][5]} Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.^{[1][4][5][6][7]} Preclinical studies utilizing in vivo mouse models have demonstrated the anti-tumor efficacy of **CPL304110** in cancers with FGFR aberrations.^{[1][4][5][7][8]} These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using **CPL304110** in in vivo mouse studies based on available preclinical data.

Mechanism of Action

CPL304110 selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.^{[1][2][4]} This inhibition blocks the downstream signaling cascades that are crucial for cell proliferation, migration, and survival in FGFR-dependent tumors.^{[2][3][7]} The primary mechanism involves the inhibition of FGFR-mediated signal transduction pathways, which ultimately leads to decreased proliferation of cancer cells that overexpress FGFR.^[3]



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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of **CPL304110**.

Data Presentation: In Vivo Mouse Studies

The following table summarizes the quantitative data from preclinical in vivo mouse studies investigating the efficacy of **CPL304110**.

Xenograft Model	Cancer Type	Mouse Strain	CPL3041 10 Dosage	Administration Route	Dosing Schedule	Key Outcomes
H1581	Lung Cancer (FGFR1-overexpressing)	Not Specified	10-60 mg/kg	Oral	Twice Daily (BID)	Antitumor activity observed.
SNU-16	Gastric Cancer (FGFR2-amplified)	Not Specified	10-60 mg/kg	Oral	Twice Daily (BID)	Antitumor activity observed.
RT-112	Bladder Cancer (FGFR3-dependent)	Not Specified	10-60 mg/kg	Oral	Twice Daily (BID)	Significant tumor growth inhibition.
UM-UC-14	Bladder Cancer (FGFR3-dependent)	Not Specified	40 and 60 mg/kg	Oral	Twice Daily (BID)	Significant tumor growth inhibition of 75% (40 mg/kg) and 84% (60 mg/kg) on day 21.[8]
RT-112	Bladder Cancer	Not Specified	20 and 40 mg/kg	Oral	Single Dose (for PK/PD)	Used for pharmacokinetic and pharmacodynamic analysis.[7]

Experimental Protocols

Protocol 1: Preparation of CPL304110 Formulation for Oral Administration

Materials:

- **CPL304110** powder
- N-Methyl-2-pyrrolidone (NMP)
- Polyethylene glycol 300 (PEG300)
- Sterile Water
- Sterile conical tubes
- Vortex mixer

Procedure:

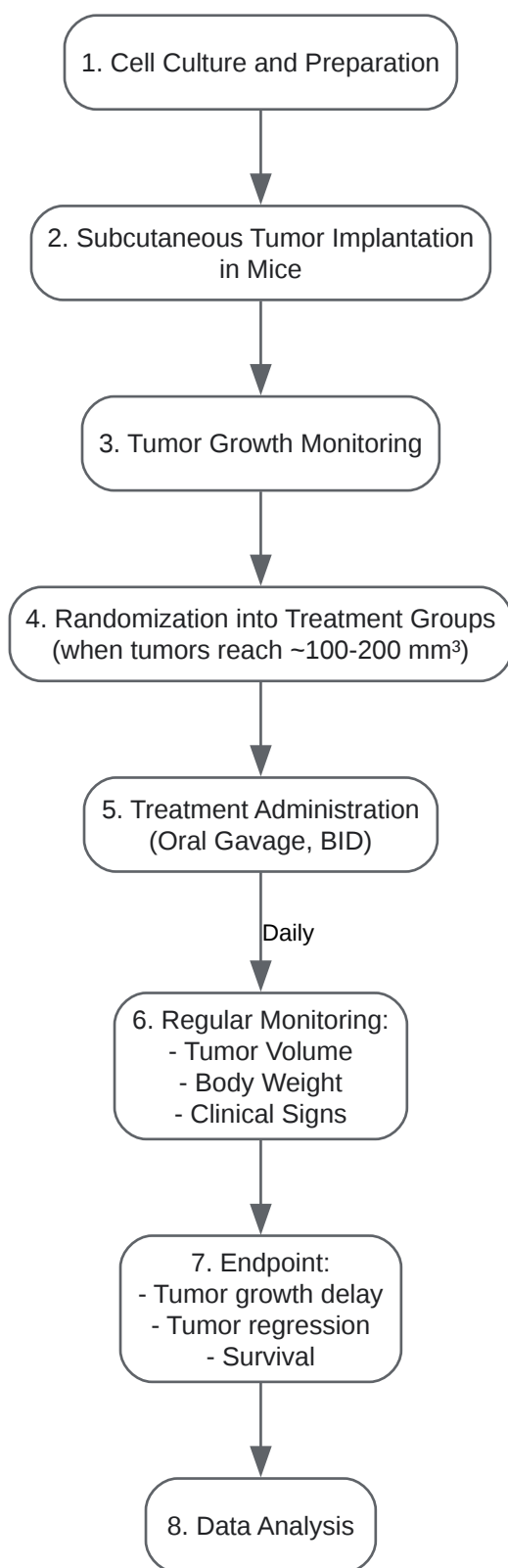
- Calculate the required amount of **CPL304110** based on the desired final concentration and volume.
- Prepare the vehicle solution by mixing 2% NMP, 33% PEG300, and 65% sterile water (v/v/v). For example, to prepare 10 mL of vehicle, mix 0.2 mL of NMP, 3.3 mL of PEG300, and 6.5 mL of sterile water.
- Add the calculated amount of **CPL304110** powder to the appropriate volume of the prepared vehicle.
- Vortex the mixture thoroughly until the **CPL304110** is completely dissolved, yielding a clear solution.^[7]
- Store the formulation at an appropriate temperature and protect it from light until use.

Protocol 2: In Vivo Efficacy Study in Xenograft Mouse Models

Materials:

- Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old
- Human cancer cell line with known FGFR aberrations (e.g., H1581, SNU-16, RT-112, UM-UC-14)
- Matrigel (or other appropriate extracellular matrix)
- Sterile PBS
- Syringes and needles for cell implantation and oral gavage
- Calipers for tumor measurement
- Animal balance
- Prepared **CPL304110** formulation and vehicle control

Experimental Workflow:



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Figure 2: General experimental workflow for an *in vivo* efficacy study.

Procedure:

- Cell Implantation:
 - Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
 - Subcutaneously inject the cell suspension (typically $1-5 \times 10^6$ cells in 100-200 μL) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=6-10 mice per group).[\[7\]](#)
- Drug Administration:
 - Administer **CPL304110** formulation or vehicle control orally via gavage.
 - The recommended dosing schedule is twice daily (BID).[\[5\]](#)
 - The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
- Monitoring and Endpoints:
 - Continue to monitor tumor volume and body weight every 2-3 days.
 - Observe the mice daily for any clinical signs of toxicity.
 - The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of morbidity.
 - Efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).

Safety and Toxicology

In preclinical studies, **CPL304110** has shown a good safety profile and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) parameters.[1][4] No significant changes in body weight or general toxicity were observed in xenograft models at efficacious doses.[8]

Conclusion

CPL304110 is a promising FGFR inhibitor with demonstrated in vivo anti-tumor activity in mouse models of various cancers. For efficacy studies, oral administration at doses ranging from 10 to 60 mg/kg, twice daily, is recommended. The provided protocols offer a foundation for researchers to design and execute their in vivo experiments with **CPL304110**. It is crucial to adapt these protocols to the specific cancer model and research questions being addressed.

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